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S-Allylmercapturic acid Documentation Hub
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Safety & Regulatory Compliance
Proper Disposal of S-Allylmercapturic Acid: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of S-Allylmercapturic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, S-Allylmercapturic acid and its containers must be disposed of as hazardous chemical waste through an approved waste disposal service. Do not dispose of this chemical down the drain or in regular trash. This guide provides detailed procedures to ensure the safe handling and disposal of S-Allylmercapturic acid in a laboratory setting.
Hazard Identification and Assessment
S-Allylmercapturic acid is classified as a hazardous substance. According to safety data sheets (SDS), it presents the following hazards:
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Harmful if swallowed (Acute toxicity, Oral, Category 4)
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Causes skin irritation (Skin irritation, Category 2)
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Causes serious eye irritation (Eye irritation, Category 2A)
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May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)
Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical for disposal. This includes wearing protective gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Waste Classification and Segregation
S-Allylmercapturic acid waste is classified as hazardous chemical waste. It is crucial to segregate this waste from other waste streams to prevent incompatible chemical reactions.
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Do not mix with strong oxidizing agents, strong bases, or metals.
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Store separately from incompatible wastes such as acids and bases.
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe collection and disposal of S-Allylmercapturic acid waste.
Experimental Protocol: Waste Collection and Labeling
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
